4-Hexadecanol
Overview
Description
Preparation Methods
4-Hexadecanol can be synthesized through several methods:
Chemical Reduction of Ethyl Palmitate: This is a common industrial method where ethyl palmitate is reduced to produce this compound.
Hydrogenation of Palmitic Acid: Another method involves the hydrogenation of palmitic acid, which is a fatty acid derived from palm oil.
Reduction of Spermaceti: Historically, this compound was first isolated by heating spermaceti, a waxy substance obtained from sperm whale oil, with potassium hydroxide.
Chemical Reactions Analysis
4-Hexadecanol undergoes various chemical reactions, including:
Scientific Research Applications
4-Hexadecanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hexadecanol involves its interaction with lipid membranes. It acts as an emollient, providing a protective barrier on the skin and reducing water loss. In pharmaceutical formulations, it helps in stabilizing emulsions and enhancing the delivery of active ingredients .
Comparison with Similar Compounds
4-Hexadecanol can be compared with other long-chain fatty alcohols such as:
1-Octadecanol (Stearyl Alcohol): Similar to this compound but with two additional carbon atoms, making it slightly more hydrophobic.
1-Tetradecanol (Myristyl Alcohol): Has two fewer carbon atoms than this compound, making it less hydrophobic.
1-Dodecanol (Lauryl Alcohol): With four fewer carbon atoms, it is even less hydrophobic and has different emulsifying properties.
This compound is unique due to its balance of hydrophobicity and emulsifying properties, making it versatile for various applications in cosmetics and pharmaceuticals .
Properties
IUPAC Name |
hexadecan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMMILCKVYOFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275100, DTXSID70865486 | |
Record name | 4-Hexadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29354-98-1, 19781-43-2 | |
Record name | Hexadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hexadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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